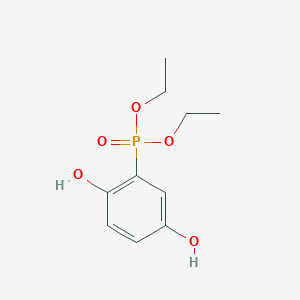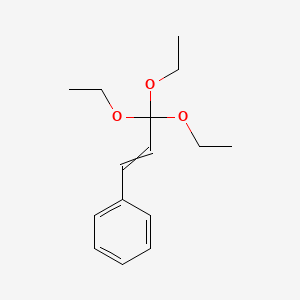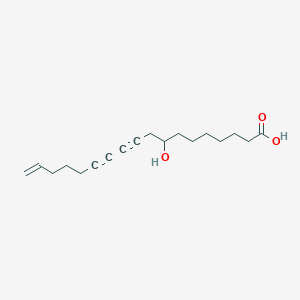
17-Octadecene-10,12-diynoic acid, 8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Octadecene-10,12-diynoic acid, 8-hydroxy- is a unique fatty acid derivative with the molecular formula C18H26O3. This compound is characterized by the presence of a hydroxyl group at the 8th position and two triple bonds at the 10th and 12th positions of the octadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Octadecene-10,12-diynoic acid, 8-hydroxy- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene in the presence of a catalyst, such as palladium or copper, under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
17-Octadecene-10,12-diynoic acid, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of 8-oxo-17-octadecene-10,12-diynoic acid.
Reduction: Formation of 17-octadecene-10,12-diyne or 17-octadecene-10-yne, depending on the extent of reduction.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
17-Octadecene-10,12-diynoic acid, 8-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-Octadecene-10,12-diynoic acid, 8-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bonds play a crucial role in its reactivity and interaction with biological molecules. It can modulate signaling pathways by interacting with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Oxo-17-octadecene-10,12-diynoic acid: Similar structure but with an oxo group instead of a hydroxyl group.
17-Octadecene-10,12-diynoic acid: Lacks the hydroxyl group at the 8th position.
10,12-Octadecadiynoic acid, 8-hydroxy-: Similar structure but with different positioning of double and triple bonds.
Uniqueness
17-Octadecene-10,12-diynoic acid, 8-hydroxy- is unique due to the presence of both a hydroxyl group and two triple bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
64144-75-8 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-hydroxyoctadec-17-en-10,12-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2,17,19H,1,3-5,9-10,12-16H2,(H,20,21) |
InChI Key |
MKFHJJAOYAVQNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC#CC#CCC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
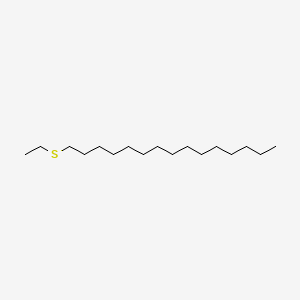


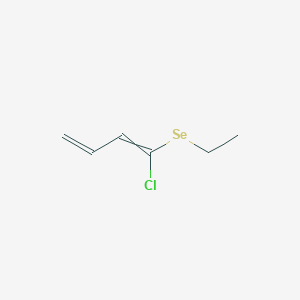
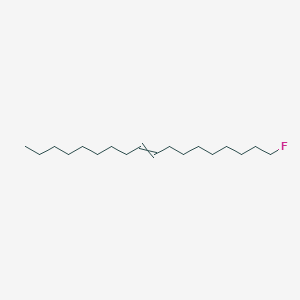
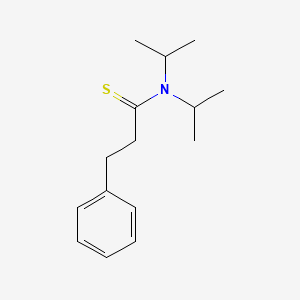
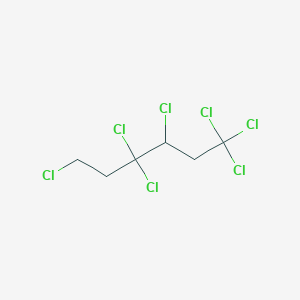

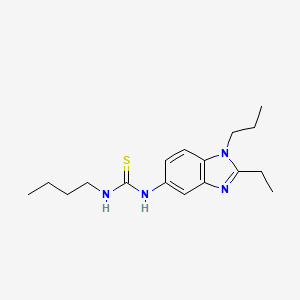
![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
